1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Beschreibung
1-Benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a structurally complex purine derivative characterized by a 2,6-dione core substituted with benzyl, methyl, and a sulfur-linked 4-nitrophenyl-oxoethyl group. The presence of the electron-withdrawing nitro group and the hydrophobic benzyl moiety may enhance its interaction with biological targets, such as enzymes or receptors, compared to simpler purine analogs.
Eigenschaften
IUPAC Name |
1-benzyl-3,7-dimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4,5-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-24-18-19(25(2)22(30)26(20(18)29)12-14-6-4-3-5-7-14)23-21(24)33-13-17(28)15-8-10-16(11-9-15)27(31)32/h3-11,18-19H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSXDOYJGCLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This article aims to elaborate on its biological effects based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₄O₂S
- Molecular Weight : 299.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of purine compounds often exhibit antimicrobial properties. A study highlighted that certain benzyl-substituted purines demonstrated significant inhibition against various bacterial strains. Specifically, the compound's structure suggests potential interactions with bacterial enzymes or receptors that could inhibit growth or replication.
Anticancer Properties
Several studies have explored the anticancer potential of purine derivatives. For instance, compounds similar to our target compound have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of DNA synthesis in malignant cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Enzyme Inhibition
The compound has been noted for its inhibitory effects on specific enzymes such as xanthine oxidase and cyclooxygenase. These enzymes are crucial in various metabolic pathways and their inhibition can lead to therapeutic effects in conditions like gout and inflammation.
Case Studies and Research Findings
- Inhibition of Xanthine Oxidase : A study demonstrated that related purine derivatives effectively reduced uric acid levels in animal models by inhibiting xanthine oxidase activity. This suggests potential use in treating hyperuricemia.
- Antitumor Activity : In vitro studies showed that the compound induced significant apoptosis in human leukemia cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, which contributes to its potential neuroprotective effects observed in cellular models of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The compound’s structure shares key features with other purine derivatives (Table 1):
Key Observations :
- The target compound’s benzyl and 4-nitrophenyl groups introduce steric bulk and electron-deficient aromaticity, which may improve binding affinity to hydrophobic enzyme pockets compared to simpler purines like theophylline .
Physicochemical Properties
- Solubility : The nitro and benzyl groups likely reduce aqueous solubility compared to theophylline or caffeine, which are more polar .
- Stability: Benzimidazoles are noted for their stability and low toxicity , but the target compound’s sulfanyl linkage may introduce susceptibility to oxidative or enzymatic cleavage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
